2-[[5-[methyl-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid, commonly known as Raltitrexed, is a synthetic organic compound classified as an antineoplastic agent. It is primarily used in the treatment of advanced colorectal cancer and acts as a thymidylate synthase inhibitor, disrupting DNA synthesis in rapidly dividing cells. The compound is marketed under the trade name Tomudex by AstraZeneca and has been recognized for its efficacy in patients who cannot tolerate traditional therapies like 5-fluorouracil .
Raltitrexed is synthesized through a multi-step chemical process that involves several key reactions. The synthesis typically starts with the alkylation of 2-methyl-4-oxo-3H-quinazolin-6-yl methylamine, which is then reacted with thiophene derivatives to introduce the thiophene ring structure.
The synthesis can be outlined as follows:
Raltitrexed has a complex molecular structure characterized by several functional groups, including:
The molecular formula for Raltitrexed is with a molecular weight of approximately 476.55 g/mol. The compound exhibits a melting point range of 176–180 °C and has a predicted density of .
Raltitrexed primarily functions through its inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to decreased levels of thymidine triphosphate (dTTP), ultimately resulting in impaired DNA replication and cell division in cancer cells.
The mechanism involves the binding of Raltitrexed to the active site of thymidylate synthase, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This action effectively halts cell proliferation and induces apoptosis in sensitive cancer cell lines .
Raltitrexed's mechanism of action centers on its role as a competitive inhibitor of thymidylate synthase. By mimicking the natural substrate dUMP, it binds to the enzyme's active site, blocking substrate access and inhibiting its catalytic activity. This leads to:
Raltitrexed appears as a light yellow powder and is soluble in water, with solubility reported at concentrations greater than 20 mg/mL in DMSO. It has a refractive index of approximately 1.638 and exhibits a pKa value around 3.50 .
The compound's stability is influenced by its chemical structure, which includes multiple polar functional groups that facilitate solubility in aqueous environments. Its interactions with biological systems are primarily mediated through hydrogen bonding and hydrophobic interactions due to its diverse functional groups .
Raltitrexed is predominantly used in oncology as a treatment for advanced colorectal cancer, particularly in cases where patients exhibit intolerance or resistance to conventional therapies such as 5-fluorouracil. Its specificity for thymidylate synthase makes it a valuable agent in targeted cancer therapy, providing an alternative mechanism for inhibiting tumor growth .
In addition to its primary use in cancer therapy, ongoing research explores potential applications in other malignancies where thymidylate synthase plays a critical role in tumor proliferation and survival .
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2